molecular formula C7H6F3NO2 B1408038 6-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine CAS No. 1227601-40-2

6-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine

Cat. No.: B1408038
CAS No.: 1227601-40-2
M. Wt: 193.12 g/mol
InChI Key: CVRHURFBBKUORY-UHFFFAOYSA-N
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Description

6-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a hydroxyl group at the 6th position, a methoxy group at the 3rd position, and a trifluoromethyl group at the 2nd position on the pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine typically involves starting from 2-chloro-6-trifluoromethylpyridine. The chlorine atom is replaced by a hydroxyl group through a nucleophilic substitution reaction under high temperature and strong basic conditions . Another method involves the protection of the hydroxyl group using methyl iodide to form the methoxy derivative, which retains the pyridine ring structure .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned nucleophilic substitution reaction, followed by purification processes to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 6-oxo-3-methoxy-2-(trifluoromethyl)pyridine.

    Reduction: Formation of 6-hydroxy-3-methoxy-2-(trifluoromethyl)piperidine.

    Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

6-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine is not well-documented. the trifluoromethyl group is known to interact with various molecular targets, potentially affecting enzyme activity and receptor binding. The electron-withdrawing nature of the trifluoromethyl group can influence the compound’s reactivity and interaction with biological molecules, leading to various pharmacological effects .

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)-2-pyridone
  • 2-Hydroxy-3-(trifluoromethyl)pyridine

Comparison: 6-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine is unique due to the presence of both hydroxyl and methoxy groups on the pyridine ring, which can influence its chemical reactivity and biological activity. In comparison, 3-(Trifluoromethyl)-2-pyridone and 2-Hydroxy-3-(trifluoromethyl)pyridine lack the methoxy group, which may result in different chemical and biological properties .

Properties

IUPAC Name

5-methoxy-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c1-13-4-2-3-5(12)11-6(4)7(8,9)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRHURFBBKUORY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NC(=O)C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine
Reactant of Route 2
6-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine
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6-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine
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6-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine
Reactant of Route 5
6-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine
Reactant of Route 6
6-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine

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